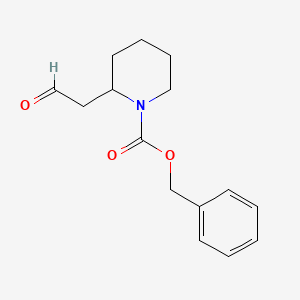
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Compound Overview
- Molecular Formula : C15H19N O3
- Molecular Weight : Approximately 291.34 g/mol
- Physical State : Pale-yellow to yellow-brown oil or semi-solid at room temperature
The compound features a piperidine ring and a carboxylate functional group, which are critical for its biological interactions.
Biological Activity
Research indicates that this compound and its analogs exhibit significant biological activities, particularly in the context of metabolic disorders and potential therapeutic applications. Some of the key findings include:
- Inhibition of Biological Targets : Similar compounds have been shown to act as inhibitors for various biological targets involved in metabolic pathways related to diabetes and other diseases. The specific mechanisms often involve interactions with receptors or enzymes, although detailed studies on this compound remain limited.
- Neuroprotective Properties : Analogous compounds have demonstrated neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. For instance, derivatives have been explored for their ability to protect neuronal cells in vitro and in vivo .
- Antimicrobial Activity : Compounds with structural similarities have shown promising antimicrobial properties, indicating that this compound may also possess such activity.
The biological mechanisms underlying the activity of this compound are primarily linked to its ability to interact with specific enzymes and receptors. These interactions can modulate enzyme activity or receptor binding, leading to therapeutic effects. Further research is needed to elucidate these pathways fully.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity based on functional group positioning and substitutions. Below is a summary table of related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C16H21N O3 | Contains a methoxy group; potential for different reactivity |
| Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate | C15H19N O3 | Variations in position of functional groups affect reactivity |
| Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | C16H23N O3 | Ethoxy substitution alters solubility and biological activity |
Case Studies and Research Findings
Several studies have explored the biological activities of benzyl piperidine derivatives, providing insights into their therapeutic potential:
- Neuroprotective Agents : A study on piperazine derivatives showed neuroprotective effects against ischemic damage, highlighting the relevance of structural modifications in enhancing efficacy .
- Antimicrobial Properties : Research has indicated that certain piperidine derivatives exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may share similar properties.
- Anticancer Activity : In vitro studies have assessed the antiproliferative effects of related compounds on diverse cancer cell lines, indicating potential applications in oncology .
Propriétés
IUPAC Name |
benzyl 2-(2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPPNBAJRZTJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















